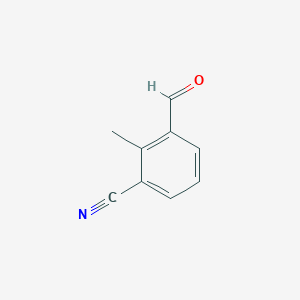
3-Formyl-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H7NO It is characterized by the presence of a formyl group (CHO) and a nitrile group (CN) attached to a benzene ring, along with a methyl group (CH3) at the ortho position relative to the formyl group
準備方法
Synthetic Routes and Reaction Conditions: 3-Formyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with formylating agents such as formic acid or formyl chloride in the presence of a catalyst. Another method involves the use of Vilsmeier-Haack reaction, where 2-methylbenzonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form 2-methylbenzylamine or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the formyl and nitrile groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed:
Oxidation: 3-Formyl-2-methylbenzoic acid.
Reduction: 2-Methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
3-Formyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Formyl-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in biochemical research .
類似化合物との比較
2-Formylbenzonitrile: Lacks the methyl group, leading to different reactivity and properties.
3-Formylbenzonitrile: Similar structure but without the methyl group, affecting its chemical behavior.
2-Methylbenzonitrile: Lacks the formyl group, resulting in different applications and reactivity.
Uniqueness: 3-Formyl-2-methylbenzonitrile is unique due to the presence of both formyl and nitrile groups along with a methyl group, which collectively influence its chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
3-formyl-2-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNQNEOHJOFRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B2713380.png)

![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2713389.png)


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2713393.png)



